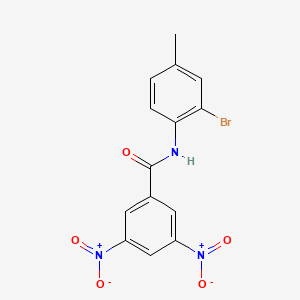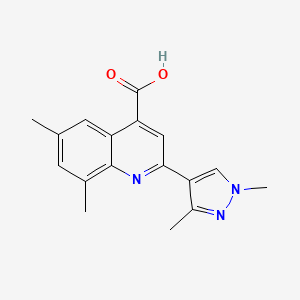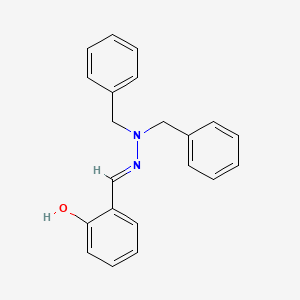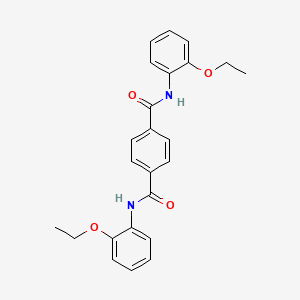
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide, also known as BMDNB, is a chemical compound that has been studied for its potential applications in scientific research. BMDNB is a member of the family of dinitrobenzamide compounds, which have been found to have various biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been shown to induce cell cycle arrest and inhibit DNA synthesis. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In the brain, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been found to have low toxicity in animal studies. However, one limitation of using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide. One area of research is the development of more effective synthesis methods for N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and other dinitrobenzamide compounds. Another area of research is the investigation of the potential use of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of cancer cells and increase the levels of brain-derived neurotrophic factor in the brain. While there are advantages and limitations to using N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide involves the reaction of 2-bromo-4-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neuroscience. In cancer research, N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O5/c1-8-2-3-13(12(15)4-8)16-14(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDWVFJWTZGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)

![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)

